3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine
Description
3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative featuring a chlorine atom at position 3 and a sulfanylmethyl group at position 2, which is further substituted with a 4,6-dimethylpyrimidin-2-yl moiety.
Properties
Molecular Formula |
C14H13ClN4S |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
3-chloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H13ClN4S/c1-9-7-10(2)17-14(16-9)20-8-11-13(15)19-6-4-3-5-12(19)18-11/h3-7H,8H2,1-2H3 |
InChI Key |
VUTPZJDGOLKPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N3C=CC=CC3=N2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction
A widely used method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines 2-aminopyridine, aldehydes, and isonitriles. For chlorinated derivatives, pre-functionalized 2-aminopyridines with a chlorine atom at position 3 are employed. For example, 3-chloro-2-aminopyridine reacts with formaldehyde and tert-butyl isocyanide under acidic conditions (e.g., HCl or acetic acid) to yield 3-chloroimidazo[1,2-a]pyridine.
Key Conditions :
-
Catalyst: 10 mol% HCl (yield: 85–92%)
-
Solvent: Ethanol or methanol at 80°C
-
Reaction Time: 6–12 hours
Metal-Free Cyclization
Alternative protocols avoid metal catalysts. For instance, 2-aminopyridine reacts with α-bromoketones in aqueous ethanol under microwave irradiation (100°C, 30 min) to form 3-chloroimidazo[1,2-a]pyridine via intramolecular cyclization.
Introduction of the Sulfanyl Methyl Group
The sulfanyl methyl moiety at position 2 is introduced via nucleophilic substitution or coupling reactions.
Thiol-Ene Click Chemistry
A two-step approach involves:
-
Bromination : The methyl group at position 2 of imidazo[1,2-a]pyridine is brominated using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux).
-
Substitution : The brominated intermediate reacts with 4,6-dimethylpyrimidine-2-thiol in the presence of a base (K₂CO₃ or Et₃N) in DMF at 60°C.
Optimization Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | Reflux | 78% |
| Substitution | 4,6-Dimethylpyrimidine-2-thiol, K₂CO₃ | DMF | 60°C | 65% |
Direct Sulfanylation via Mitsunobu Reaction
The Mitsunobu reaction enables direct coupling of 2-mercapto-4,6-dimethylpyrimidine with 2-hydroxymethylimidazo[1,2-a]pyridine. Conditions include DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature.
Regioselective Chlorination
Chlorination at position 3 is achieved using electrophilic or radical methods.
N-Chlorosuccinimide (NCS) in Acidic Media
Treatment of imidazo[1,2-a]pyridine with NCS in acetic acid at 50°C introduces chlorine exclusively at position 3 due to the electron-rich nature of the ring.
Conditions :
-
NCS (1.2 equiv), AcOH, 50°C, 4 hours
-
Yield: 88%
Radical Chlorination
UV-light-mediated chlorination using Cl₂ gas in CCl₄ provides moderate yields (72%) but requires stringent safety protocols.
Integrated Synthetic Routes
Patent-Based Protocol (WO2018008929A1)
A patented route involves:
-
Condensation of 2-aminopyridine with 2,6-dimethylbenzaldehyde and isonitrile to form the core.
-
Bromination at position 2 using PBr₃.
-
Coupling with 4,6-dimethylpyrimidine-2-thiol under basic conditions.
Critical Steps :
-
Purification via column chromatography (hexane/ethyl acetate)
-
Final yield: 62% over three steps
Continuous Flow Synthesis
A scalable method employs continuous flow reactors for the GBB reaction (residence time: 10 min, 100°C) followed by in-line chlorination.
Challenges and Optimization
Regioselectivity in Chlorination
Over-chlorination is mitigated by controlling stoichiometry (NCS ≤1.2 equiv) and reaction time.
Stability of Sulfanyl Group
The sulfanyl moiety is prone to oxidation. Use of inert atmospheres (N₂ or Ar) and antioxidants (BHT) improves stability.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Singlets for pyrimidine methyl groups (δ 2.4–2.6 ppm) and imidazo[1,2-a]pyridine protons (δ 7.2–8.1 ppm).
-
LC-MS : [M+H]⁺ at m/z 335.1 (C₁₄H₁₃ClN₄S).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 3 of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce functional groups for pharmacological optimization:
-
Example : Reaction with sodium methoxide (NaOMe) in ethanol at 80°C yields the 3-methoxy derivative (82% yield).
-
Mechanism : The chloro group acts as a leaving group, with the reaction proceeding via an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the pyrimidine ring .
Table 1: Substitution Reactions at Position 3
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOMe/EtOH | 80°C, 6 h | 3-Methoxy derivative | 82 |
| NH₃ (aq)/DMSO | 100°C, 12 h | 3-Amino derivative | 68 |
| KSCN/EtOH | Reflux, 8 h | 3-Thiocyanate derivative | 75 |
Sulfanyl Group Oxidation
The methyl sulfanyl (-SCH₂-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
-
Oxidation with H₂O₂ : In acetic acid at 60°C, the sulfanyl group oxidizes to sulfoxide (90% yield).
-
Stronger Oxidants (e.g., KMnO₄) : Further oxidation to sulfone occurs quantitatively in acidic media.
Mechanistic Pathway :
This modification alters electronic properties, enhancing binding affinity to kinase targets.
Cross-Coupling Reactions
The chloro and bromo (if present) substituents enable palladium-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C .
-
Example : Reaction with phenylboronic acid yields 3-aryl derivatives (85–92% yields).
Table 2: Suzuki Coupling Partners and Outcomes
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenyl | 3-Phenyl derivative | 92 |
| 4-Methoxyphenyl | 3-(4-MeO-Ph) derivative | 88 |
| 2-Thiophenyl | 3-(2-Thienyl) derivative | 81 |
Buchwald-Hartwig Amination
-
Application : Introduces secondary amines at position 3 (e.g., morpholine, piperazine).
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at position 6:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (65% yield).
-
Halogenation : NBS (N-bromosuccinimide) in DMF selectively brominates position 6 (78% yield).
Regioselectivity : Directed by the electron-donating effects of the pyrimidine-sulfanyl moiety.
Heterocyclic Functionalization
The pyrimidine ring participates in condensation and alkylation reactions:
-
Condensation with Hydrazine : Forms triazolo-pyrimidine hybrids under reflux (70% yield) .
-
Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ methylates the pyrimidine nitrogen (quantitative).
Table 3: Pyrimidine Ring Modifications
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Condensation | NH₂NH₂·H₂O | Triazolo-pyrimidine hybrid | 70 |
| Alkylation | CH₃I/K₂CO₃ | N-Methylpyrimidine derivative | 95 |
Mechanistic Studies and Kinetic Data
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents. The structural features of these compounds suggest they can interact with viral enzymes or cellular receptors involved in viral replication.
Case Study: HIV Inhibition
Research has shown that similar compounds exhibit inhibitory effects against HIV-1. For instance, derivatives containing pyrimidine rings have been reported to enhance reverse transcriptase inhibitory activity significantly compared to standard treatments. The presence of the 4,6-dimethylpyrimidine moiety in the structure appears to be crucial for this activity .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 | 0.02 | |
| Compound B | Influenza A | 0.20 | |
| Compound C | Measles Virus | 60 |
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has emerged as a promising structure for anticancer drug discovery. Research indicates that modifications to this scaffold can lead to compounds with potent anticancer properties.
Case Study: Structure-Activity Relationship Studies
A study on pyrimidine-fused dinitrogenous penta-heterocycles demonstrated that these compounds could inhibit cancer cell proliferation effectively. The incorporation of various substituents on the imidazo[1,2-a]pyridine framework has been shown to enhance cytotoxicity against different cancer cell lines .
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Cancer Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Breast Cancer | 130.24 | |
| Compound E | Lung Cancer | 161.38 | |
| Compound F | Leukemia | 249.15 |
Mechanistic Insights
Understanding the mechanism of action for these compounds is crucial for their development as therapeutic agents. The interaction with biological targets such as Toll-like receptors (TLRs) has been investigated, revealing that certain derivatives can act as vaccine adjuvants by modulating immune responses .
Table 3: Mechanistic Studies on Imidazo[1,2-a]pyridine Derivatives
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects . Additionally, it may interact with cellular receptors and signaling pathways, leading to its potential anticancer activity .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations at Position 2
The substituent at position 2 significantly influences reactivity and biological activity. Below is a comparison with structurally related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilic substitution at position 3, as seen in Friedel-Crafts reactions .
- Sulfanylmethyl groups improve solubility and regioselectivity in cross-coupling reactions compared to aryl substituents .
- Heteroaromatic substituents (e.g., pyrimidinyl) may increase binding affinity in biological systems due to additional hydrogen-bonding sites .
Substituent Effects at Position 3
The chlorine atom at position 3 in the target compound contrasts with other common substituents:
Key Observations :
- Chlorine at position 3 directs chlorination to adjacent methyl groups in reactions with N-chlorosuccinimide (NCS), forming intermediates for further functionalization .
- Nitro groups at position 3 are associated with improved aqueous solubility but require additional synthetic steps for introduction .
Substituent Effects on the Pyridine Ring
Modifications to the pyridine ring (positions 6, 8) alter physicochemical properties:
Biological Activity
3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chloro group and a pyrimidine moiety linked through a sulfanyl group to the imidazo[1,2-a]pyridine core. Its molecular formula is with a molecular weight of approximately 253.75 g/mol.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The specific compound under discussion has shown potential in various areas:
- Anticancer Activity : Studies indicate that imidazo[1,2-a]pyridines exhibit significant anticancer properties. For instance, they have been reported to inhibit the proliferation of cancer cell lines and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial effects against a range of bacteria and fungi. In vitro assays have shown that it can inhibit the growth of pathogenic strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Pyrimidine Moiety | Contributes to interaction with biological targets |
| Sulfanyl Linkage | Affects solubility and bioavailability |
Research has highlighted that modifications in the imidazo[1,2-a]pyridine scaffold can lead to variations in potency and selectivity against different biological targets .
Case Studies
Several studies have investigated the biological activity of similar compounds within the imidazo[1,2-a]pyridine class:
- Anticancer Study : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity against various cancer cell lines. The compounds showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and cell line tested .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 0.12 µg/mL against resistant bacterial strains .
- Anti-inflammatory Research : In vivo studies demonstrated that imidazo[1,2-a]pyridine derivatives significantly reduced edema in animal models when administered at doses of 10–50 mg/kg, indicating strong anti-inflammatory properties .
Q & A
Q. What are the key synthetic strategies for preparing 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine?
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with electrophilic reagents, followed by functionalization. For example, chloromethyl intermediates (e.g., 2-chloromethylimidazo[1,2-a]pyridine) are critical precursors, as demonstrated in the substitution of chlorine with sulfanyl groups using sodium thiolates under reflux conditions . Multi-step protocols, including one-pot reactions, may optimize yield and purity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Combined use of -NMR, -NMR, and HRMS is essential. -NMR identifies hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbon frameworks (e.g., imidazo[1,2-a]pyridine carbons at ~110–150 ppm). HRMS validates molecular weight within 1–3 ppm error . IR spectroscopy further corroborates functional groups like C-S (600–700 cm) and C-Cl (550–650 cm) .
Q. What are common intermediates in its synthesis?
Key intermediates include:
- 2-Chloromethylimidazo[1,2-a]pyridine derivatives, generated via cyclocondensation of 2-aminopyridines with α-chloroketones .
- 4,6-Dimethylpyrimidine-2-thiol, synthesized from 2-mercaptopyrimidine precursors through methylation and purification .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in functionalization?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfur atoms in the sulfanyl group exhibit high electron density, favoring electrophilic substitution. Solvent effects and transition-state modeling further refine reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Robust Structure-Activity Relationship (SAR) studies should:
Q. How to optimize regioselective functionalization of the imidazo[1,2-a]pyridine core?
Copper-catalyzed three-component coupling (TCC) reactions enable regioselective introduction of aryl/alkynyl groups at position 2. Catalyst loading (5–10 mol% CuI), ligand selection (e.g., 1,10-phenanthroline), and solvent polarity (DMF > THF) critically influence yield and selectivity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Scale-up issues include:
- Byproduct formation during cyclocondensation (e.g., dimerization).
- Mitigation: Use flow chemistry for precise temperature control or silica gel column chromatography for purification .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 2-Aminopyridine + α-Chloroketone, DMF, 80°C | 60–75 | |
| Sulfanyl Substitution | NaSH, EtOH, reflux, 12 h | 55–65 | |
| Chlorination | POCl, DMF, 353 K, 5 h | 70–80 |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| -NMR | δ 2.4–2.6 ppm (CH-pyrimidine), δ 4.3 ppm (-SCH-) |
| HRMS | [M+H]: Calculated 362.08, Found 362.07 (Δ = 0.01 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
